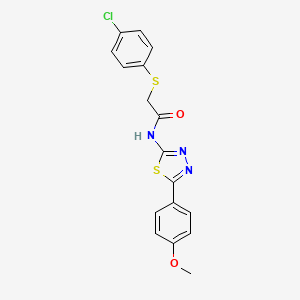![molecular formula C19H25ClIN3O2S B2828476 N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide CAS No. 1078634-18-0](/img/no-structure.png)
N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide is a useful research compound. Its molecular formula is C19H25ClIN3O2S and its molecular weight is 521.84. The purity is usually 95%.
BenchChem offers high-quality N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Liquid Chromatography Applications
- A sulfonate derivatization reagent similar to N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide was synthesized for use in liquid chromatography. This reagent, 2-(N-phthalimido)ethyl 2-(dimethylamino)ethanesulfonate, contains a chromophore for detection and a chemically removable dimethylamino function, offering easy post-derivatization removal by acid treatment (Kou et al., 1995).
Pharmacological Research
- The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, a structurally related agonist of the urotensin-II receptor, has been identified as a selective, nonpeptidic drug-like UII receptor agonist. It's useful as a pharmacological research tool and potential drug lead (Croston et al., 2002).
Fluorescent Molecular Probes
- Compounds containing a dimethylamino group and a sulfonyl group, akin to N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide, were prepared as new fluorescent solvatochromic dyes. These compounds are used as fluorescent molecular probes in biological studies due to their strong solvent-dependent fluorescence and other favorable properties (Diwu et al., 1997).
Antibacterial Agent Synthesis
- New heterocyclic compounds containing a sulfonamido moiety, similar to the queried compound, have been synthesized for use as antibacterial agents. These compounds have shown high antibacterial activities, suggesting their potential in medical research and drug development (Azab et al., 2013).
Alzheimer's Disease Research
- A hydrophobic radiofluorinated derivative of a compound with structural similarities to N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide was used with positron emission tomography to study Alzheimer's disease. This approach enabled the localization and load measurement of neurofibrillary tangles and beta-amyloid plaques in living patients (Shoghi-Jadid et al., 2002).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride to form 3,5-dimethylphenylacetyl chloride. This intermediate is then reacted with N-methyl-N-(2-aminoethyl)piperazine to form N-[2-(3,5-dimethylphenyl)acetyl]piperazine. The resulting compound is then reacted with p-toluenesulfonyl chloride to form N-[2-(3,5-dimethylphenyl)acetyl]-N'-tosylpiperazine. The final step involves the reaction of N-[2-(3,5-dimethylphenyl)acetyl]-N'-tosylpiperazine with 4-chlorobenzenesulfonamide to form the target compound N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide.", "Starting Materials": [ "3,5-dimethylphenylacetic acid", "thionyl chloride", "N-methyl-N-(2-aminoethyl)piperazine", "p-toluenesulfonyl chloride", "4-chlorobenzenesulfonamide" ], "Reaction": [ "3,5-dimethylphenylacetic acid + thionyl chloride → 3,5-dimethylphenylacetyl chloride", "3,5-dimethylphenylacetyl chloride + N-methyl-N-(2-aminoethyl)piperazine → N-[2-(3,5-dimethylphenyl)acetyl]piperazine", "N-[2-(3,5-dimethylphenyl)acetyl]piperazine + p-toluenesulfonyl chloride → N-[2-(3,5-dimethylphenyl)acetyl]-N'-tosylpiperazine", "N-[2-(3,5-dimethylphenyl)acetyl]-N'-tosylpiperazine + 4-chlorobenzenesulfonamide → N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide" ] } | |
Número CAS |
1078634-18-0 |
Nombre del producto |
N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide |
Fórmula molecular |
C19H25ClIN3O2S |
Peso molecular |
521.84 |
Nombre IUPAC |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide |
InChI |
InChI=1S/C19H24ClN3O2S.HI/c1-14-11-15(2)13-18(12-14)22-16(3)23(4)10-9-21-26(24,25)19-7-5-17(20)6-8-19;/h5-8,11-13,21H,9-10H2,1-4H3;1H |
Clave InChI |
PBFNOSDIIXWECH-JWGURIENSA-N |
SMILES |
CC1=CC(=CC(=C1)N=C(C)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)C.I |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



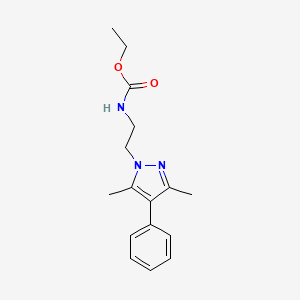

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)

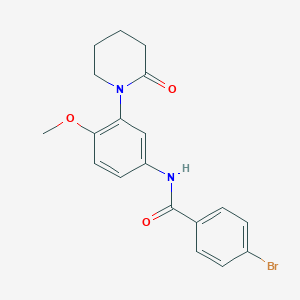
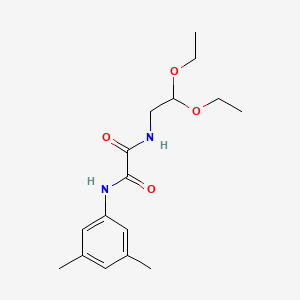
![8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2828404.png)
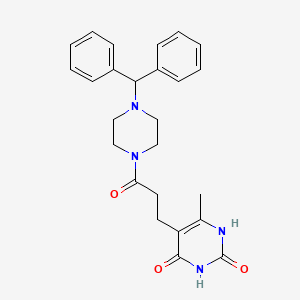
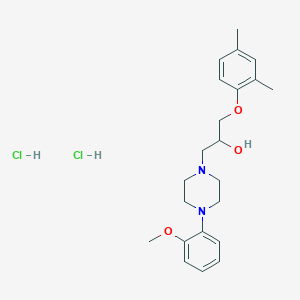
![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)
![Hexahydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B2828411.png)
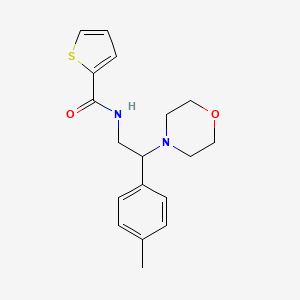
![3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid](/img/structure/B2828413.png)
